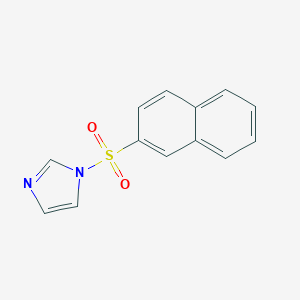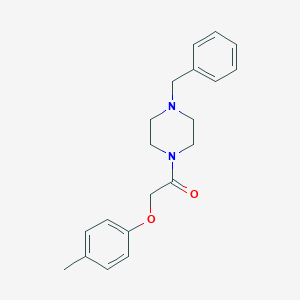
1-(2-Naphthylsulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as NSI, and it has been used in various biochemical studies, including protein kinase research.
Mecanismo De Acción
NSI inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the activity of the enzyme. NSI has been shown to be selective for certain protein kinases, making it a valuable tool in studying the specificity of protein kinases.
Biochemical and Physiological Effects:
NSI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are attributed to the inhibition of protein kinase activity by NSI.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSI has several advantages as a tool for scientific research, including its selectivity for certain protein kinases, its ability to inhibit protein kinase activity, and its use in studying various cellular processes. However, NSI also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
NSI has several potential future directions in scientific research, including its use in studying the role of protein kinases in cancer and other diseases, its potential use as a therapeutic agent, and its use in developing new drugs that target protein kinases. Additionally, further research is needed to explore the potential toxicity of NSI and to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 1-(2-Naphthylsulfonyl)-1H-imidazole is a valuable tool in scientific research, particularly in protein kinase studies. This compound has several advantages and limitations, and its potential future directions in research are promising. NSI has the potential to contribute significantly to our understanding of cellular processes and the development of new drugs for various diseases.
Métodos De Síntesis
NSI can be synthesized through a multistep process involving the reaction of 2-naphthalenesulfonyl chloride with imidazole in the presence of a base. The reaction results in the formation of NSI, which can be purified through column chromatography. The purity of NSI can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
NSI has been used extensively in scientific research, particularly in protein kinase studies. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. NSI has been shown to inhibit the activity of protein kinases, making it a valuable tool in studying the role of protein kinases in various cellular processes.
Propiedades
Fórmula molecular |
C13H10N2O2S |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylsulfonylimidazole |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,15-8-7-14-10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
Clave InChI |
JANLJLUTHIIDKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)





![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)